molecular formula C16H14FNO3 B3103022 (S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid CAS No. 143120-37-0

(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid

Cat. No.: B3103022
CAS No.: 143120-37-0
M. Wt: 287.28 g/mol
InChI Key: GORRHYQCWLMPBT-AWEZNQCLSA-N
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Description

(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid is a chiral organic compound with the CAS Registry Number 69980-11-6 . It has a molecular formula of C 16 H 14 FNO 3 and a molecular weight of 287.29 g/mol . The compound is characterized by a benzamido group and a 4-fluorophenyl moiety attached to a propanoic acid backbone. While specific biological applications for this exact stereoisomer are not detailed in the available literature, its structure suggests potential as a valuable intermediate in medicinal chemistry and chemical biology research. Compounds with similar fluorophenylpropanoic acid structures are of significant interest in scientific research, particularly in the development of novel probes and tools . For instance, noncanonical amino acids (ncAAs) featuring fluorinated aromatic rings are utilized in Genetic Code Expansion (GCE) methodologies to study protein structure and function . The incorporation of such engineered amino acids allows researchers to investigate membrane proteins and protein-ligand interactions using techniques like targeted photo-cross-linking and bioorthogonal chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamido-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORRHYQCWLMPBT-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and (S)-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and (S)-alanine.

    Amidation: The intermediate undergoes amidation to introduce the benzamido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid has a diverse range of applications across different scientific disciplines:

Medicinal Chemistry

  • Therapeutic Potential : The compound is being investigated for its potential role in treating various diseases, particularly those involving enzyme interactions and receptor modulation.

Biological Studies

  • Enzyme Interactions : Research indicates that this compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

Chemical Synthesis

  • Building Block : It serves as a crucial building block for synthesizing more complex molecules, which can lead to the development of new pharmaceuticals.

Industrial Applications

  • Pharmaceutical Development : The compound is utilized in the formulation of drugs, contributing to advancements in therapeutic agents.

Case Studies and Research Findings

  • Enzyme Modulation Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Pharmaceutical Development : Researchers have synthesized derivatives of this compound to enhance its bioavailability and efficacy in clinical applications, showing promising results in preclinical trials.
  • Biological Activity Assessment : Experimental studies have shown that this compound exhibits selective binding affinity towards certain receptors, indicating its potential use in targeted therapies.

Mechanism of Action

The mechanism of action of (S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic Acid (Compound 62)

  • Molecular Formula: C₁₄H₁₇FNO₄ (MW: 294.29 g/mol) .
  • Key Differences: Replaces the benzamido group with a tert-butoxycarbonyl (Boc) protecting group. Used in peptide synthesis as a protected intermediate, whereas the benzamido version may have direct pharmacological applications .

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic Acid

  • Molecular Formula: C₁₄H₁₇ClFNO₄ (MW: 317.74 g/mol) .
  • Key Differences: Features 4-chloro-3-fluorophenyl substitution, introducing a second halogen. Higher molecular weight and altered steric effects may influence binding affinity in biological systems .

2-Benzamido-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic Acid

  • Molecular Formula : C₂₀H₂₂F₂N₂O₃ (MW: 376.40 g/mol) .
  • Key Differences: Substitutes the 4-fluorophenyl group with a bis(2-fluoroethyl)amino moiety. Introduces a tertiary amine and additional fluorine atoms, significantly altering polarity and metabolic stability. The extended alkyl chain may improve membrane permeability but increase susceptibility to oxidative metabolism .

(S)-2-Amino-3-(4-sulfophenyl)propanoic Acid

  • Molecular Formula: C₉H₁₀NO₅S (MW: 243.25 g/mol) .
  • Key Differences :
    • Replaces the benzamido group with a sulfonic acid substituent.
    • The sulfonate group enhances water solubility and introduces a strong negative charge at physiological pH, limiting blood-brain barrier penetration.
    • Used in studies of ionic interactions in enzymatic systems .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid C₁₆H₁₄FNO₃ 287.29 Benzamido, 4-fluorophenyl High lipophilicity, chiral center, potential protease inhibition
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid C₁₄H₁₇FNO₄ 294.29 Boc, 4-fluorophenyl Intermediate in peptide synthesis, reduced solubility
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid C₁₄H₁₇ClFNO₄ 317.74 Boc, 4-chloro-3-fluorophenyl Increased acidity, enhanced halogen interactions
2-Benzamido-3-[4-(bis(2-fluoroethyl)amino)phenyl]propanoic acid C₂₀H₂₂F₂N₂O₃ 376.40 Benzamido, bis(2-fluoroethyl)amino High complexity, potential for covalent binding
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid C₉H₁₀NO₅S 243.25 Sulfophenyl High solubility, ionic interactions

Notes

  • Synthesis Challenges : The benzamido group requires precise amidation conditions to avoid racemization, as seen in and .
  • Pharmacological Potential: Structural analogs with fluorinated aryl groups (e.g., ) show promise in oncology and neurology due to improved bioavailability .
  • Regulatory Considerations : Compounds with reactive groups (e.g., fluorosulfonyl in ) require careful handling but offer unique covalent targeting mechanisms .

Biological Activity

(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound features a benzamido group and a fluorophenyl group attached to a propanoic acid backbone. Its unique structure positions it as a candidate for various biological applications, particularly in the treatment of diseases due to its interaction with specific molecular targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and (S)-alanine.
  • Formation of Intermediate : A condensation reaction forms an intermediate compound.
  • Amidation : The intermediate undergoes amidation to introduce the benzamido group.

This method not only yields the desired compound but also allows for the exploration of various derivatives through subsequent chemical reactions such as oxidation and reduction.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including potential therapeutic applications in treating diseases like cancer and bacterial infections.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant inhibition against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro tests have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 4.69 µM to 156.47 µM against these strains . The presence of fluorine in the structure is believed to enhance the antibacterial efficacy due to its electronic properties.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Bacillus subtilis4.69
Escherichia coli23.15
Pseudomonas aeruginosa137.43

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy attributed to specific substitutions on the phenyl ring .
  • Enzymatic Synthesis : An efficient enzymatic method was developed for synthesizing β-fluorophenyl-substituted β-amino acids, showcasing the versatility of this compound as a building block in drug design .

Q & A

Q. Advanced

  • Stability : tert-Butyl esters protect the carboxylic acid during synthesis, preventing side reactions (e.g., nucleophilic acyl substitution) .
  • Reactivity : Deprotection under acidic conditions (e.g., TFA) regenerates the free acid without racemization, critical for retaining stereochemical integrity .
  • Solubility : The ester form increases lipophilicity, improving solubility in organic solvents for coupling reactions .

What experimental designs address low yields in coupling reactions involving this compound?

Q. Advanced

  • Activating agents : Use DCC/DMAP for efficient amide bond formation, minimizing unreacted starting material .
  • Temperature control : Reactions at 0–5°C reduce side-product formation (e.g., diketopiperazines) .
  • Protecting group strategy : Sequential protection of amine and carboxylic acid groups prevents self-condensation .

How does fluorination impact the compound’s spectroscopic properties?

Q. Basic

  • 19F^{19}F-NMR : A single peak at δ ~ -115 ppm confirms para-fluoro substitution, distinguishing it from ortho/meta isomers .
  • UV-Vis : Fluorine’s electron-withdrawing effect shifts λmax (e.g., 265 nm for the benzamido chromophore) .

What methodologies validate the compound’s role as a enzyme inhibitor in mechanistic studies?

Q. Advanced

  • Kinetic assays : Measure IC50 values via spectrophotometric monitoring of substrate conversion (e.g., COX-2 inhibition using arachidonic acid) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • X-ray crystallography : Resolves inhibitor-enzyme co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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